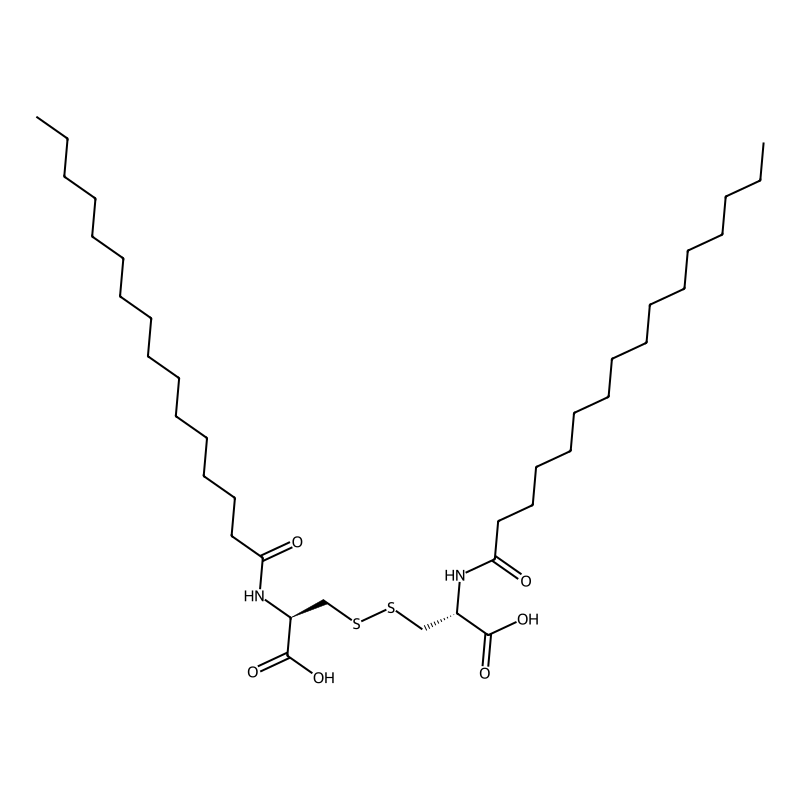

L-Cystine, N,N'-bis(1-oxohexadecyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

L-Cystine, N,N'-bis(1-oxohexadecyl)- is a complex compound derived from the amino acid cystine, which itself is formed by the oxidation of two cysteine molecules linked by a disulfide bond. Cystine plays a crucial role in protein structure and function, serving as a site for redox reactions and contributing to the stability of protein conformations. The specific structure of L-Cystine, N,N'-bis(1-oxohexadecyl)- suggests it has long hydrocarbon chains attached to the nitrogen atoms, which may influence its solubility and biological interactions.

In biological systems, L-Cystine can be reduced back to cysteine under reducing conditions, such as in the presence of thiols like dithiothreitol or mercaptoethanol:

Additionally, the hydrolysis of the ester bonds in L-Cystine, N,N'-bis(1-oxohexadecyl)- can yield fatty acids and other products.

L-Cystine exhibits several biological activities primarily related to its role in protein structure and function. It is involved in:

- Antioxidant Defense: As a precursor to glutathione, L-Cystine contributes to cellular antioxidant capacity.

- Protein Stabilization: The disulfide bonds formed by L-Cystine are critical for maintaining the tertiary and quaternary structures of proteins.

- Detoxification: It plays a role in detoxifying heavy metals through its thiol groups.

Studies have also indicated that L-Cystine may influence neurotransmission and has potential therapeutic effects in conditions like cystic fibrosis due to its mucolytic properties .

L-Cystine can be synthesized through several methods:

- Oxidation of Cysteine: The most straightforward method involves oxidizing cysteine using mild oxidizing agents such as hydrogen peroxide or iodine.

- Chemical Synthesis: Chemical methods may involve coupling reactions where cysteine derivatives are reacted with fatty acid derivatives to form L-Cystine with long hydrocarbon chains.

- Biotechnological Approaches: Fermentation processes using specific strains of bacteria or yeast can produce L-Cystine from simpler substrates.

L-Cystine has various applications across different fields:

- Nutritional Supplements: Used for its antioxidant properties and potential benefits in skin health and aging.

- Pharmaceuticals: Incorporated into formulations for treating conditions like cystic fibrosis and chronic obstructive pulmonary disease due to its mucolytic properties.

- Cosmetics: Included in skin care products for improving skin elasticity and reducing age spots.

Research on L-Cystine's interactions indicates it may influence various biochemical pathways:

- Glutathione Metabolism: L-Cystine serves as a precursor for glutathione synthesis, affecting oxidative stress responses.

- Neurotransmitter Modulation: Some studies suggest that L-Cystine might act as a modulator in GABAergic neurotransmission, impacting mood and anxiety levels .

- Drug Interactions: It may enhance the efficacy of certain drugs by improving cellular uptake or acting synergistically with other antioxidants.

Several compounds share structural or functional similarities with L-Cystine. Here are some notable examples:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Cysteamine | A thiol compound that acts as a reducing agent | Contains a primary amine group |

| N-Acetylcysteine | A derivative of cysteine with enhanced bioavailability | Strong antioxidant properties |

| Glutathione | A tripeptide that includes cysteine | Major intracellular antioxidant |

| Dithiothreitol | A reducing agent used in biochemistry | Reduces disulfide bonds |

| Homocysteine | A sulfur-containing amino acid related to cysteine | Involved in methionine metabolism |

L-Cystine's unique aspect lies in its long hydrocarbon chains which may enhance lipid solubility compared to other similar compounds, potentially affecting its absorption and bioactivity.